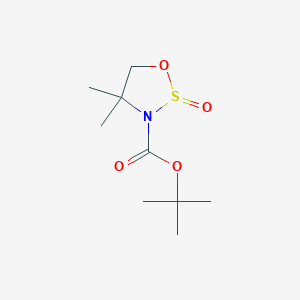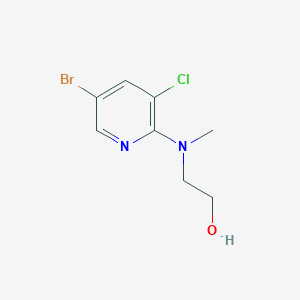
Lenalidomide-CO-PEG1-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lenalidomide-CO-PEG1-OH is a derivative of lenalidomide, a well-known immunomodulatory drug. Lenalidomide itself is a thalidomide analog with potent antineoplastic, anti-angiogenic, and anti-inflammatory properties. The addition of the CO-PEG1-OH moiety enhances its solubility and bioavailability, making it a promising candidate for various therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-CO-PEG1-OH typically involves the following steps:
Bromination: The bromination of glutarimide in the presence of acetic acid and bromine to yield 3-bromopiperidine-2,6-dione.
Condensation: The condensation of 4-nitro-2,3-dihydroisoindol-1-one and 3-bromopiperidine-2,6-dione in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) to produce the intermediate compound.
Hydrogenation: The hydrogenation of the intermediate compound using iron powder and ammonium chloride to reduce the nitro group, resulting in this compound
Industrial Production Methods
Industrial production of this compound involves optimizing the above synthetic routes to achieve higher yields and purity. Techniques such as Design of Experiments (DoE) are employed to optimize reaction conditions, including temperature, pressure, and reagent concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
Lenalidomide-CO-PEG1-OH undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include iron powder and ammonium chloride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives .
Applications De Recherche Scientifique
Lenalidomide-CO-PEG1-OH has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its effects on cellular processes, including cell proliferation and apoptosis.
Medicine: Explored for its potential in treating various cancers, including multiple myeloma and myelodysplastic syndromes.
Industry: Utilized in the development of new pharmaceuticals and as a component in drug delivery systems
Mécanisme D'action
Lenalidomide-CO-PEG1-OH exerts its effects through multiple mechanisms:
Immunomodulation: Alters cytokine production, regulates T cell co-stimulation, and enhances natural killer (NK) cell-mediated cytotoxicity.
Protein Degradation: Binds to cereblon, a substrate adaptor of the cullin ring E3 ubiquitin ligase complex, leading to the degradation of specific proteins involved in cancer cell survival
Comparaison Avec Des Composés Similaires
Similar Compounds
Thalidomide: The parent compound with similar immunomodulatory properties but higher toxicity.
Pomalidomide: Another thalidomide analog with enhanced potency and reduced side effects.
Lenalidomide: The base compound without the CO-PEG1-OH moiety.
Uniqueness
Lenalidomide-CO-PEG1-OH stands out due to its improved solubility and bioavailability, making it more effective in therapeutic applications compared to its analogs .
Propriétés
Formule moléculaire |
C16H17N3O5 |
|---|---|
Poids moléculaire |
331.32 g/mol |
Nom IUPAC |
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-hydroxypropanamide |
InChI |
InChI=1S/C16H17N3O5/c20-7-6-14(22)17-11-3-1-2-9-10(11)8-19(16(9)24)12-4-5-13(21)18-15(12)23/h1-3,12,20H,4-8H2,(H,17,22)(H,18,21,23) |
Clé InChI |
UNSIRWBMVLCFRK-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Benzyl-4-(thiophen-2-ylsulfonyl)-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-7-carbonitrile hydrochloride](/img/structure/B14775162.png)




![2-[(4-Chlorophenyl)-piperidin-4-yloxymethyl]pyridine;2,3-dibenzoyloxybutanedioic acid](/img/structure/B14775193.png)

![methyl 2-[2-amino-3-(1H-indol-3-yl)-N-methylpropanamido]acetate](/img/structure/B14775198.png)




